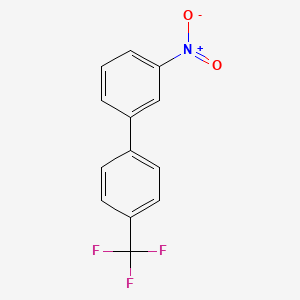

4-(3-Nitrophenyl)benzotrifluoride

Description

Properties

IUPAC Name |

1-nitro-3-[4-(trifluoromethyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(8-10)17(18)19/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRBJVAJHYNPHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201264673 | |

| Record name | 3-Nitro-4′-(trifluoromethyl)-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138479-19-2 | |

| Record name | 3-Nitro-4′-(trifluoromethyl)-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138479-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-4′-(trifluoromethyl)-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrophenyl)benzotrifluoride typically involves the nitration of benzotrifluoride derivatives. One common method is the nitration of 4-phenylbenzotrifluoride using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and specific reaction conditions helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrophenyl)benzotrifluoride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

Reduction: 4-(3-Aminophenyl)benzotrifluoride.

Substitution: Various substituted benzotrifluoride derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Intermediate in Organic Chemistry

One of the primary applications of 4-(3-Nitrophenyl)benzotrifluoride is as an intermediate in organic synthesis. It is utilized in the production of various pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitution reactions. The trifluoromethyl group enhances the reactivity of the compound, making it valuable for creating complex molecules.

Case Study: Synthesis of Herbicides

Research has shown that derivatives of benzotrifluoride compounds are often used as intermediates in the synthesis of herbicides. For instance, a study highlighted the use of benzotrifluoride derivatives, including this compound, in the development of effective herbicides that target specific weed species while minimizing environmental impact .

Solvent Properties

This compound exhibits excellent solvent properties, making it suitable for various chemical reactions. It is particularly useful in radical reactions where it can replace traditional solvents like benzene. Its unique solubility characteristics allow for better reaction conditions and improved yields in synthetic processes .

Data Table: Solvent Properties Comparison

| Property | This compound | Benzene |

|---|---|---|

| Boiling Point (°C) | 200-205 | 80.1 |

| Density (g/mL) | 1.436 | 0.8765 |

| Solubility in Water | Insoluble | Miscible |

| Solvent Type | Polar aprotic | Non-polar |

Material Science Applications

In material science, this compound is explored for its potential use in developing advanced materials such as polymers and coatings. The incorporation of nitro and trifluoromethyl groups can enhance the thermal stability and chemical resistance of polymeric materials.

Case Study: Polymer Development

A study investigated the use of nitro-substituted benzotrifluorides in creating high-performance polymeric materials. The results indicated that these polymers exhibited superior mechanical properties and resistance to solvents compared to traditional polymer formulations .

Toxicology and Safety Considerations

While this compound has significant industrial applications, it is essential to consider its toxicological profile. The compound is classified as moderately toxic through various exposure routes, including ingestion and inhalation. Safety data sheets recommend appropriate handling procedures to mitigate risks associated with its use .

Mechanism of Action

The mechanism of action of 4-(3-Nitrophenyl)benzotrifluoride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives in the benzamide and benzotrifluoride families. Below is a comparative analysis based on substituent patterns, similarity scores, and inferred properties.

Structural Similarities and Key Differences

Table 1: Structural Comparison of 4-(3-Nitrophenyl)benzotrifluoride and Analogs

Key Observations:

Functional Group Influence: The benzamide analogs (e.g., 3319-17-3, 883028-23-7) feature amide (-CONH-) linkages, enabling hydrogen bonding and increased polarity compared to the non-polar benzotrifluoride core of the target compound. This difference may reduce lipophilicity in benzamide derivatives, impacting membrane permeability in biological systems. The acetamide derivative (1807058-35-0) introduces a smaller alkyl chain, further altering steric bulk and solubility .

Substituent Positioning: Compounds with nitro and trifluoromethyl groups in adjacent positions (e.g., 1807058-35-0) exhibit lower similarity scores (0.86), likely due to steric clashes or electronic repulsion.

Electronic Effects: The combined electron-withdrawing nature of -NO₂ and -CF₃ in all analogs enhances electrophilic substitution resistance but may stabilize intermediates in nucleophilic reactions.

Table 2: Hypothesized Properties Based on Structural Features

| Compound | LogP (Predicted) | Solubility (Polar Solvents) | Reactivity in SNAr* |

|---|---|---|---|

| Target Compound | ~3.2 | Low | Moderate |

| 3319-17-3 | ~2.8 | Moderate | High |

| 883028-23-7 | ~3.5 | Low | Low |

| 1807058-35-0 | ~2.5 | High | High |

*SNAr: Nucleophilic Aromatic Substitution

Analysis:

- Lipophilicity : The benzotrifluoride core in the target compound likely increases LogP compared to benzamide analogs, favoring applications in hydrophobic environments .

- Reactivity : Benzamide derivatives (e.g., 3319-17-3) may exhibit higher SNAr reactivity due to the electron-deficient amide group, whereas methyl-substituted analogs (883028-23-7) show reduced reactivity from steric hindrance .

Research Implications

The structural and electronic distinctions highlighted above suggest:

- Pharmaceutical Design : Benzotrifluoride derivatives like the target compound may optimize blood-brain barrier penetration due to higher lipophilicity.

- Agrochemical Stability : The resistance to electrophilic degradation in nitro/trifluoromethyl-substituted compounds could enhance environmental persistence .

Biological Activity

4-(3-Nitrophenyl)benzotrifluoride is a compound of interest in various fields, including medicinal chemistry and environmental science. Its biological activity has been studied in relation to its potential applications in pharmaceuticals and its environmental impact. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrophenyl group and trifluoromethyl substituents. The molecular formula is C13H8F3N O2, and its structure can be represented as follows:

The biological activity of this compound is influenced by its ability to interact with various biological targets. The following mechanisms have been identified:

- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

- Cytotoxic Effects : Studies have indicated that this compound may induce apoptosis in certain cancer cell lines, possibly through the generation of reactive oxygen species (ROS) which lead to oxidative stress.

- Allergic Potential : Research has highlighted the potential for this compound to induce allergic sensitization upon dermal exposure, as evidenced by increased lymphocyte proliferation in murine models .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Allergic Sensitization

In a study conducted by Franko et al., the potential for this compound to cause allergic reactions was evaluated using a murine model. The results indicated that exposure led to T-cell mediated responses without altering immune responses to other antigens, suggesting a specific sensitization pathway.

Case Study 2: Antimicrobial Effects

Research on structurally similar compounds revealed that this compound exhibited notable antimicrobial activity against various bacterial strains. The mechanism was attributed to membrane disruption and interference with cellular respiration processes.

Q & A

Q. What are the common synthetic routes for preparing 4-(3-nitrophenyl)benzotrifluoride, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling. For example, a nitro-substituted aryl halide (e.g., 3-nitrochlorobenzene) can react with benzotrifluoride derivatives under palladium catalysis. Optimization includes:

- Catalyst System : Use Pd(PPh₃)₄ (0.5–2 mol%) with a ligand like SPhos for improved coupling efficiency .

- Solvent : Toluene or DMF at 80–100°C enhances solubility and reaction kinetics.

- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) to neutralize HX byproducts.

Yield Optimization Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Toluene | 80 | 78 | |

| Pd(OAc)₂ | DMF | 100 | 85 |

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : The nitro group (δ 8.2–8.5 ppm, aromatic protons) and trifluoromethyl group (δ 120–125 ppm in ¹³C) are key markers. Coupling patterns distinguish meta-substitution .

- Mass Spectrometry : ESI-MS or EI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 297.05) and fragmentation patterns .

- FT-IR : Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and C-F stretches (~1120 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental spectral data for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare computed NMR chemical shifts (GIAO method) and vibrational frequencies with experimental data. Adjust basis sets (e.g., 6-311+G(d,p)) to improve accuracy .

- Cross-Validation : Use multiple techniques (e.g., XRD for crystal structure vs. NMR) to identify artifacts. For instance, XRD can resolve ambiguities in nitro-group orientation .

- Dynamic Effects : Account for solvent polarity and temperature in computational models to align with experimental conditions .

Q. How does the electronic influence of the trifluoromethyl group impact the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The -CF₃ group is strongly electron-withdrawing (-I effect), which:

- Activates the Ring : Enhances electrophilicity at meta/para positions to the nitro group, facilitating NAS with amines or alkoxides.

- Directs Substitution : Steric and electronic effects favor substitution at the 4-position relative to the nitro group.

Experimental Design : - Use kinetic studies with varying nucleophiles (e.g., NaOMe vs. NH₃) in DMSO. Monitor progress via HPLC to quantify regioselectivity .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures containing polar byproducts?

- Methodological Answer :

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20). The compound’s low polarity elutes early, separating it from polar nitro byproducts .

- Recrystallization : Dissolve in hot ethanol (70°C) and cool to 4°C. High solubility differences yield >95% purity .

- HPLC-Prep : Reverse-phase C18 columns with acetonitrile/water (70:30) at 2 mL/min. Retention time ~12.3 min .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data when characterizing this compound derivatives?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers of the nitro group) by acquiring spectra at 25°C and -40°C .

- Decoupling Experiments : Use NOESY to confirm spatial proximity of aromatic protons, ruling out incorrect assignments .

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to distinguish nitro-group splitting patterns from other substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.